molecular formula C25H25IN2O2 B104033 3,3'-Diethyloxatricarbocyanine iodide CAS No. 15185-43-0

3,3'-Diethyloxatricarbocyanine iodide

Cat. No.: B104033
CAS No.: 15185-43-0
M. Wt: 512.4 g/mol
InChI Key: UZLDSPSTABQEQP-UHFFFAOYSA-M
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Description

3,3'-Diethyloxatricarbocyanine iodide is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxazolium compounds, which are characterized by the presence of a benzoxazole ring system. This compound is often used in various scientific research applications due to its interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Diethyloxatricarbocyanine iodide typically involves the reaction of 3-ethyl-2(3H)-benzoxazolylidene with a heptatrienyl iodide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3'-Diethyloxatricarbocyanine iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the type of substitution reaction. The conditions for these reactions vary but typically involve moderate temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced species, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

3,3'-Diethyloxatricarbocyanine iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3'-Diethyloxatricarbocyanine iodide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What makes 3,3'-Diethyloxatricarbocyanine iodide unique is its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzoxazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2O2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLDSPSTABQEQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884827
Record name Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [Sigma-Aldrich MSDS]
Record name 3,3'-Diethyloxatricarbocyanine iodide
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CAS No.

15185-43-0
Record name Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Record name Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
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Record name Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-[7-(3-ethyl-3H-benzoxazol-2-ylidene)hepta-1,3,5-trienyl]benzoxazolium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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